Home > Products > Screening Compounds P127769 > 2-(Pyrrolidin-1-yl)pyrimidine
2-(Pyrrolidin-1-yl)pyrimidine - 192197-34-5

2-(Pyrrolidin-1-yl)pyrimidine

Catalog Number: EVT-1183413
CAS Number: 192197-34-5
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-(Pyrrolidin-1-yl)pyrimidine" and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. Pyrimidine, a heterocyclic aromatic organic compound, is a crucial scaffold in drug design, as it is a core component of nucleotides in DNA and RNA. The incorporation of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, into the pyrimidine structure has led to the development of compounds with potential therapeutic applications, including anticancer, antimalarial, antifibrotic, and antiviral activities, as well as enzyme inhibition123578910.

Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-yl)pyrimidine derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. The pyrimidine ring typically adopts a planar conformation, while the pyrrolidine ring can adopt various conformations depending on the substituents and crystal packing forces. For example, in (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, the five-membered pyrrolidine ring adopts a half-chair conformation [].

Applications in Various Fields

Anticancer Therapeutics

The structural and biological investigations of N-5 substituted pyrrolo[3,2-d]pyrimidines have revealed their potential as anticancer therapeutics. These compounds have been screened against various human tumor cell lines, with modifications at the N5 position significantly enhancing their antiproliferative effects1. Similarly, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have shown promise as CDK inhibitors with the potential to control tumor growth8. Additionally, a novel series of 6-substituted pyrrolo[2,3-d]pyrimidines have been designed as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, exhibiting antiproliferative potencies against several tumor cell lines10.

Antimalarial Agents

The repositioning of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as antimalarial agents has been a significant breakthrough. These compounds have demonstrated low-double-digit nanomolar activity against resistant Plasmodium falciparum strains and are considered promising candidates for the development of novel antimalarial prophylactic agents2.

Antifibrotic Drugs

In the search for new antifibrotic treatments, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated. Some of these compounds have shown better anti-fibrotic activities than existing drugs, with the potential to inhibit the expression of collagen and hydroxyproline content in vitro, suggesting their development as novel antifibrotic drugs3.

Antiviral and Enzyme Inhibition

The discovery of original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of DHODH has opened up new avenues for antiviral drug development. These compounds have displayed significant antiviral properties and have been identified as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, targeting multiple pathological routes in diseases like Alzheimer's57. Additionally, pyrrolidinyl-acetyleneic thieno[3,2-d]pyrimidines have been identified as EGFR and ErbB-2 inhibitors, with modifications in the pyrrolidine carbamate moiety affecting enzyme and cellular potency9.

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

  • Relevance: This compound shares a core pyrimidine ring with 2-(Pyrrolidin-1-yl)pyrimidine and has a pyrrolidine substituent directly attached to the pyrimidine ring. Both compounds contain a 2-(pyrrolidin-1-yl)pyrimidine moiety.

4-(2-Pyrrolidin-1-yl-ethoxy)phenylamine

  • Relevance: While not sharing the pyrimidine core of 2-(Pyrrolidin-1-yl)pyrimidine, this compound features a similar structural motif with a pyrrolidine ring linked to a phenyl group via an ethoxy linker. This suggests that exploring modifications of 2-(Pyrrolidin-1-yl)pyrimidine with similar linkers and substituents could be relevant.

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)

  • Relevance: This compound, while not directly related to 2-(Pyrrolidin-1-yl)pyrimidine in structure, highlights the biological relevance of the pyrrolidine moiety in various chemical contexts, particularly in psychoactive compounds.

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP)

  • Relevance: Similar to 4-MPHP, α-PiHP emphasizes the importance of the pyrrolidine group in psychoactive substances and suggests potential exploration of related 2-(Pyrrolidin-1-yl)pyrimidine derivatives for similar activities.

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)

  • Relevance: This compound directly features the 2-(pyrrolidin-1-yl) moiety also present in 2-(Pyrrolidin-1-yl)pyrimidine. The demonstrated biological activity of pyrovalerone suggests the potential for exploring similar pharmacological properties in compounds containing the 2-(pyrrolidin-1-yl) group, including derivatives of 2-(Pyrrolidin-1-yl)pyrimidine.

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide

  • Relevance: While not containing a pyrimidine core, this compound highlights the use of a pyrrolidine ring linked through an ethyl chain to another aromatic system (indazole), similar to modifications explored in other related compounds. This structural feature might be relevant for modifying the properties and activity of 2-(Pyrrolidin-1-yl)pyrimidine.

6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide

  • Relevance: Although this compound contains a pyridazine ring instead of the pyrimidine found in 2-(Pyrrolidin-1-yl)pyrimidine, it highlights the biological relevance of incorporating a 2-(substituted-phenyl)pyrrolidin-1-yl moiety into heterocyclic systems for developing potential therapeutic agents.

9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ)

  • Relevance: This compound demonstrates the incorporation of multiple pyrrolidine rings linked through an ethoxy group to aromatic systems. While the core structure differs from 2-(Pyrrolidin-1-yl)pyrimidine, it suggests that modifications involving the addition of similar pyrrolidine-containing side chains might be of interest for exploring potential anti-cancer activities.

11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518)

  • Relevance: Although structurally distinct from 2-(Pyrrolidin-1-yl)pyrimidine due to its macrocyclic nature, SB1518 contains a 2-(pyrrolidin-1-yl)ethoxy substituent, highlighting the importance of this specific group in achieving potent JAK2 and FLT3 inhibitory activity. This suggests that exploring the incorporation of similar side chains on the 2-(Pyrrolidin-1-yl)pyrimidine scaffold might be a valuable strategy for developing novel kinase inhibitors.

3-[2-(pyrrolidin-1-yl)ethyl]indoles

  • Relevance: These indoles share a common structural feature with 2-(Pyrrolidin-1-yl)pyrimidine, which is the pyrrolidine ring linked to another aromatic system (indole) through an ethyl chain. This similarity suggests potential for modifying 2-(Pyrrolidin-1-yl)pyrimidine with different aromatic rings and substituents to explore its serotonergic activity.

11. iron(II) hexafluoridophosphate

  • Relevance: This compound demonstrates the possibility of incorporating the 2-(pyrrolidin-1-yl)phenyl moiety into organometallic complexes. While the overall structure differs significantly from 2-(Pyrrolidin-1-yl)pyrimidine, it highlights the potential for diverse chemical modifications of the common structural motif.

(η5-cyclopentadienyl){2-[η6-2-(pyrrolidin-1-yl)phenyl]phenol}iron(II) hexafluoridophosphate

  • Relevance: This compound further supports the notion that the 2-(pyrrolidin-1-yl)phenyl group can be incorporated into organometallic complexes. It provides another example of the structural diversity achievable with this specific moiety.

1-(3-Mesityl-3-methylcyclobutyl)-2-(pyrrolidin-1-yl)ethan-1-one

  • Relevance: This compound highlights the presence of the 2-(pyrrolidin-1-yl)ethyl substituent, a common structural element shared with several other related compounds. This emphasizes the versatility of this group in various chemical contexts.

(E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate

  • Relevance: This compound shares the 2-(pyrrolidin-1-yl)phenyl moiety with other related compounds and demonstrates its incorporation into an acrylate framework. This structural feature might influence the reactivity and potential biological activity of 2-(Pyrrolidin-1-yl)pyrimidine derivatives.

4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine

  • Relevance: This compound highlights the possibility of introducing multiple pyrrolidine substituents on the pyrimidine ring, expanding the potential structural diversity of 2-(Pyrrolidin-1-yl)pyrimidine analogs.
Classification

2-(Pyrrolidin-1-yl)pyrimidine falls under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The addition of the pyrrolidine group, a five-membered saturated ring containing one nitrogen atom, enhances the compound's molecular complexity and biological activity.

Synthesis Analysis

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine can be achieved through various methods. One notable approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method allows for the formation of the desired pyrimidine derivative while maintaining high yields and purity levels .

Another synthesis route includes the N-alkylation of pyrrolo[2,3-d]pyrimidines with alkyl halides under basic conditions, which has been documented to yield various derivatives efficiently . The general procedure for this method typically involves dissolving the starting material in an appropriate solvent (such as dimethylformamide), adding a base (like potassium carbonate), and then introducing an alkyl halide to facilitate the alkylation reaction.

Data and Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds. For instance, ^1H-NMR and ^13C-NMR data can provide insights into the hydrogen and carbon environments within the molecule, aiding in structural elucidation.

Chemical Reactions Analysis

2-(Pyrrolidin-1-yl)pyrimidine participates in various chemical reactions, primarily due to its functional groups. Notable reactions include:

  • N-Alkylation: The compound can undergo further alkylation at the nitrogen atom of the pyrrolidine moiety, allowing for the synthesis of more complex derivatives.
  • Substitution Reactions: The nitrogen atoms in both the pyrimidine and pyrrolidine rings can act as nucleophiles in substitution reactions with electrophiles, leading to a variety of functionalized products.

These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which can significantly affect yield and product distribution.

Mechanism of Action

The mechanism of action for compounds like 2-(Pyrrolidin-1-yl)pyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have shown potent activity against various cancer cell lines by inhibiting specific kinases or disrupting microtubule dynamics during cell division .

The precise mechanism may vary depending on the specific substituents on the pyrimidine or pyrrolidine rings, which can modulate binding affinity and selectivity towards biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrrolidin-1-yl)pyrimidine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and methanol.
  • Melting Point: The melting point varies based on purity but generally falls within a range indicative of crystalline solids.

These properties are crucial for determining the compound's suitability for various applications in drug formulation and delivery.

Applications

2-(Pyrrolidin-1-yl)pyrimidine has several scientific applications:

  1. Pharmaceutical Development: Its derivatives have been explored for their potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
  2. Biological Research: Used in studies investigating enzyme inhibition and receptor interactions, contributing to understanding cellular mechanisms.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with varied biological activities.
Introduction to 2-(Pyrrolidin-1-yl)pyrimidine

Structural and Functional Significance in Medicinal Chemistry

Molecular Architecture and Physicochemical Properties

The 2-(pyrrolidin-1-yl)pyrimidine scaffold exhibits distinct stereoelectronic characteristics that underpin its pharmacological utility. The pyrimidine ring contributes π-deficient aromaticity, creating electron-deficient positions at C-4, C-6, and particularly C-5, which serve as sites for electrophilic substitution or hydrogen bonding interactions with biological targets. Conversely, the saturated pyrrolidine ring introduces sp³-hybridized character, enhancing three-dimensionality and reducing planarity-associated toxicity risks. This combination delivers balanced physicochemical properties:

Table 1: Key Molecular Descriptors of 2-(Pyrrolidin-1-yl)pyrimidine Components

ParameterPyrimidinePyrrolidineCombined Scaffold
LogP0.750.46~1.5-2.5*
Polar Surface Area13.96 Ų16.46 Ų~30-45 Ų
Dipole Moment2.93 D1.41 D~4.0-5.5 D
H-bond Acceptors21.53-4
H-bond Donors11.00-1

*Estimated range based on substitution patterns [2] [9]

A critical structural feature is the pseudorotation capability of the pyrrolidine ring. Unlike planar heterocycles, pyrrolidine undergoes rapid ring puckering (energy barrier ~8-12 kJ/mol), enabling adaptive binding to diverse enzyme pockets. This conformational flexibility allows the scaffold to sample bioactive conformations inaccessible to rigid frameworks, enhancing target engagement versatility. The basicity of the pyrrolidine nitrogen (pKₐ ~2.59) further facilitates salt bridge formation with aspartate or glutamate residues in target proteins, while the pyrimidine nitrogen atoms participate in directional hydrogen bonding, collectively improving binding affinity and selectivity [2] [5].

Bioactive Scaffold in Therapeutics

The 2-(pyrrolidin-1-yl)pyrimidine motif serves as a privileged structure across multiple therapeutic domains, validated by preclinical and clinical candidates:

  • Anticancer Agents: Derivatives like (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone exhibit potent tubulin depolymerization activity (IC₅₀ = 1.6 μM) by binding the colchicine site. This disrupts microtubule dynamics in cancer cells, inducing G2/M arrest and apoptosis. Structural optimization at the pyrimidine C-2 position with pyrrolidine significantly enhanced potency over aniline analogues (86-fold improvement) by better occupying a hydrophobic pocket near the α/β-tubulin interface [1].
  • Kinase Inhibition: Pyrrolidinyl-pyrimidine hybrids feature prominently in kinase inhibitor design. PF-06447475 incorporates this scaffold as a potent (IC₅₀ = 8 nM), brain-penetrant LRRK2 inhibitor for Parkinson’s disease, leveraging the pyrrolidine’s interaction with conserved Lys1906 and Glu1920 residues. Similarly, JH-II-127 (IC₅₀ = 2.2 nM against LRRK2 G2019S) exploits the scaffold’s hinge-binding capability in ATP-binding sites [3].
  • Antimicrobial Applications: Hybrids demonstrate broad-spectrum potential. 1,2,4-Oxadiazole-pyrrolidine-pyrimidine conjugates inhibit bacterial DNA gyrase (IC₅₀ = 120-270 nM) and topoisomerase IV (IC₅₀ = 3.07 μM against E. coli), outperforming novobiocin. The 4-chlorophenyl-substituted analogue (compound 22c) shows enhanced Gram-positive coverage [5].

Structure-Activity Relationship (SAR) Analysis

Systematic structural variations reveal critical pharmacophoric elements:

Table 2: SAR Analysis of 2-(Pyrrolidin-1-yl)pyrimidine Derivatives

Modification SiteStructural ChangeBiological Impact
Pyrrolidine NN-Methylation↓ Tubulin binding affinity (steric occlusion)
Pyrrolidine C-2Introduction of chirality↑↑ Selectivity for enantioselective targets (e.g., kinase allosteric sites)
Pyrimidine C-5H, Methyl, n-Butyln-Butyl maximizes PGE₂ inhibition (hydrophobic pocket filling); H optimal in kinases
Pyrimidine C-4/C-6Aryl vs. heteroaryl3,4,5-Trimethoxyphenyl enhances tubulin binding; pyridyl boosts cellular permeability
LinkerMethylenecarbonyl vs. directDirect linkage preserves π-stacking; carbonyl enables H-bonding to backbone amides [1] [7]

The pyrrolidine’s steric bulk profoundly influences target engagement. Smaller N-alkyl groups (methyl, ethyl) maintain conformational flexibility for kinase inhibition, while bulky aryl substitutions diminish tubulin binding due to suboptimal fit in the colchicine pocket. At pyrimidine C-5, electron-donating groups (e.g., methoxy) enhance activity against inflammatory targets like COX-2/PGE₂, whereas halogen atoms (Cl, F) improve anticancer potency through hydrophobic interactions and metabolic stability [1] [7].

Synergistic Effects of Hybridization

The pharmacophoric integration of pyrrolidine and pyrimidine transcends additive effects, conferring multitarget engagement capabilities:

  • The pyrrolidine’s aliphatic basic nitrogen enhances solubility and membrane permeability (cLogP reduction ~0.5-1.0 unit versus pyridine analogues), addressing a key limitation of pyrimidine-only scaffolds.
  • Simultaneous tubulin polymerization inhibition (via pyrimidine–trimethoxyphenyl pharmacophore) and VDA (vascular disrupting agent) activity stem from the scaffold’s dual recognition domains, enabling anticancer efficacy against multidrug-resistant lines.
  • Reduced P-glycoprotein efflux relative to classical CBSIs (colchicine binding site inhibitors) results from the scaffold’s lower planarity, circumventing a major resistance mechanism in oncology [1] [5].

Historical Development and Key Milestones in Pyrrolidine-Pyrimidine Hybrid Research

Early Discoveries and Synthetic Foundations (1950s–1990s)

Initial exploration of pyrrolidine-pyrimidine hybrids emerged indirectly through studies of nucleoside analogues and folate antagonists. Seminal work in the 1950s–60s established pyrimidine as a biomimetic scaffold for nucleic acid bases, while pyrrolidine’s conformational properties were exploited in alkaloid synthesis. The first intentional fusion of these pharmacophores appeared in the 1980s with antifolate agents, where 2,4-diaminopyrimidine cores were functionalized with pyrrolidinyl side chains to enhance dihydrofolate reductase (DHFR) binding. Early synthetic routes relied on:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloropyrimidines with pyrrolidine, limited by regioselectivity issues at C-2 vs. C-4.
  • Transition metal-free condensations: Employing enaminones or β-diketones with pyrrolidine-containing amidines, yielding low complexity scaffolds [4] [9].

A pivotal advancement came in 1994 with the application of Suzuki-Miyaura cross-coupling to pyrimidine halides. This enabled regiocontrolled introduction of aryl/heteroaryl groups at C-4/C-6 while preserving the pyrrolidinyl group at C-2, exponentially expanding structural diversity. The methodology overcame previous limitations in accessing unsymmetrical 4,6-diarylpyrimidines, laying groundwork for modern SAR studies [7].

Methodological Advances (2000–2015)

The early 2000s witnessed transformative developments in synthetic and analytical technologies:

  • Microwave-Assisted Synthesis: Accelerated coupling reactions (e.g., Buchwald-Hartwig amination) reduced pyrrolidinyl-pyrimidine synthesis from 48h to <1h, enabling rapid library generation. A landmark 2005 study produced 38 novel CBSIs in 72% average yield via microwave-enhanced SNAr [1].
  • Asymmetric Catalysis: Proline-derived chiral catalysts enabled enantioselective construction of C-2/C-3 substituted pyrrolidinyl rings (ee >90%), critical for targeting stereosensitive enzymes like kinases and proteases.
  • Structural Biology Insights: X-ray co-crystallography of tubulin–CBSI complexes (2010) revealed the pyrrolidine nitrogen’s salt bridge with β-tubulin Asp251, guiding rational design of potent hybrids like compound 20 (IC₅₀ = 45 nM) [1].

During this period, scaffold derivatives entered clinical evaluation. VERU-111/sabizabulin (containing a related tetrahydropyridine–pyrimidine core) advanced to Phase II for prostate cancer based on microtubule disruption, validating the pharmacophore’s translational potential [1].

Modern Developments and Clinical Translation (2015–Present)

Recent innovations focus on enhancing target specificity and overcoming pharmacokinetic barriers:

Table 3: Key Milestones in Pyrrolidine-Pyrimidine Drug Development

YearCompound/ClassAchievementTherapeutic Area
2015PF-06447475Brain-penetrant LRRK2 inhibitor (IC₅₀ = 8 nM); clinical candidate for Parkinson’sNeurodegenerative
2018Tubulin-binding CBSIs (e.g., 20)Overcame P-gp mediated resistance in MDR cancer cell linesOncology
2020Polycyclic pyrrolidine-pyrimidinesEnhanced hCA I/II inhibition (Kᵢ = 5.14 nM) via sulfonamide fusionAnticonvulsant/antiglaucoma
2022Futibatinib (FDA-approved)FGFR1-4 inhibitor with pyrrolidine–pyrimidine core; PFS=9.0 months in cholangiocarcinomaOncology
2023Multimeric iminosugars375-fold α-galactosidase A enhancement (0.20 µM) for Fabry diseaseMetabolic disorders [3] [5]

Synthetic breakthroughs include:

  • Photoredox C–H Functionalization: Direct C-5 alkylation of 2-(pyrrolidin-1-yl)pyrimidines via decarboxylative coupling, bypassing pre-functionalized intermediates.
  • Ring-Expansion Strategies: Conversion of proline-derived scaffolds into [5-6]-fused systems (e.g., pyrrolo[1,2-a]pyrimidines) to modulate ring tension and hydrogen bonding capacity [5].

Properties

CAS Number

192197-34-5

Product Name

2-(Pyrrolidin-1-yl)pyrimidine

IUPAC Name

2-pyrrolidin-1-ylpyrimidine

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2

InChI Key

PCXCZMYBFGWKKH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=CC=N2

Synonyms

Pyrimidine, 2-(1-pyrrolidinyl)- (9CI)

Canonical SMILES

C1CCN(C1)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.